molecular formula C22H31ClN2 B6309885 1-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride CAS No. 1583244-12-5

1-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride

Cat. No.: B6309885
CAS No.: 1583244-12-5
M. Wt: 358.9 g/mol
InChI Key: INZQCQFSBPULGX-BOJUQBCTSA-M
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Description

1-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride is a complex organic compound known for its unique structural properties. This compound features a bicyclic heptane ring fused with an imidazolium ion, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride typically involves multiple steps. One common method includes the reaction of 2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol with 2,4,6-trimethylphenyl isocyanide under controlled conditions to form the imidazolium ring. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the chloride salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The imidazolium ring allows for nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazolium derivatives.

Scientific Research Applications

1-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride has diverse applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride involves its interaction with specific molecular targets. The imidazolium ion can interact with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The bicyclic structure provides stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol: Shares the bicyclic heptane structure but lacks the imidazolium ion.

    2,4,6-trimethylphenyl isocyanide: Contains the trimethylphenyl group but differs in its functional group.

Uniqueness

1-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride is unique due to its combination of a bicyclic heptane ring and an imidazolium ion, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

1-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N2.ClH/c1-14-9-15(2)21(16(3)10-14)24-8-7-23(13-24)20-12-18-11-19(17(20)4)22(18,5)6;/h7-10,13,17-20H,11-12H2,1-6H3;1H/q+1;/p-1/t17-,18+,19-,20-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZQCQFSBPULGX-BOJUQBCTSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C2(C)C)CC1[N+]3=CN(C=C3)C4=C(C=C(C=C4C)C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2C[C@H](C2(C)C)C[C@H]1[N+]3=CN(C=C3)C4=C(C=C(C=C4C)C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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